REACTION_CXSMILES
|
Cl[C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1C(O)=O.[O-:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[C:18]1([OH:24])C=CC=CC=1>O>[N:10]1[C:2]2[C:18](=[O:24])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[O:11][C:3]=2[CH:7]=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC=N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The molten mass is partly cooled
|
Type
|
CUSTOM
|
Details
|
the solid obtained
|
Type
|
CUSTOM
|
Details
|
is dried
|
Type
|
ADDITION
|
Details
|
In the cyclization step the thus obtained 2-phenoxynicotinic acid is added portionwise to 5-10 times its weight of polyphosphoric acid which
|
Type
|
TEMPERATURE
|
Details
|
has been previously heated
|
Type
|
TEMPERATURE
|
Details
|
the temperature is raised to 160°-200° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
ADDITION
|
Details
|
Concentrated aqueous alkali hydroxide is added
|
Type
|
FILTRATION
|
Details
|
the solid is filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC=2OC3=CC=CC=C3C(C12)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |